(R)-1-Boc-3-methylpiperazine CAS number
(R)-1-Boc-3-methylpiperazine CAS number
Executive Summary
(R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/AKT pathways) and GPCR ligands.[1][2] Its structural value lies in the C3-methyl group, which introduces conformational restriction and chirality without significantly increasing lipophilicity.[1][2]
This guide addresses the technical nuances often overlooked in standard datasheets: the critical regiochemical distinction between the 1,3- and 1,2-isomers, the kinetic control required during synthesis, and the self-validating analytical protocols necessary to ensure enantiomeric purity in high-value drug discovery campaigns.
Part 1: Chemical Identity & Core Specifications
The nomenclature of methylpiperazines is a frequent source of error in procurement and synthesis. It is vital to distinguish CAS 163765-44-4 from its regioisomer, (R)-1-Boc-2-methylpiperazine.[1][2]
Identity Matrix:
| Parameter | Specification | Technical Note |
| Chemical Name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | IUPAC Priority: Carbamate N is position 1.[1][2] |
| CAS Number | 163765-44-4 | Distinct from (S)-isomer (147081-29-6).[1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | MW: 200.28 g/mol |
| Structure | Piperazine ring with N1-Boc and C3-Methyl.[1][2][3][4][5][6][7] | The methyl group is distal to the Boc group (adjacent to the secondary amine).[1][2] |
| Physical State | Low-melting solid (mp 40–48°C) | Often appears as a viscous oil or semi-solid if slightly impure or warm.[1][2] |
| Chirality | (R)-Enantiomer | Derived from D-Alanine precursors or resolution.[1][2] |
Part 2: Synthesis & Regiocontrol (The "Senior Scientist" Insight)
The synthesis of (R)-1-Boc-3-methylpiperazine is a classic study in steric control.[1][2] A common misconception is that obtaining the "3-methyl" isomer requires complex blocking groups.[1][2] In reality, steric hindrance dictates that this is the kinetic product. [1][2]
The Steric Rule of Piperazines
(R)-2-methylpiperazine contains two nucleophilic nitrogens:
When reacting with Boc-anhydride (Boc₂O), the electrophile preferentially attacks the unhindered N4.[1][2] Under IUPAC rules, once the Boc group is attached to N4, that nitrogen is re-numbered as N1.[1][2] Consequently, the methyl group (originally at C2) is now at C3 relative to the new N1-Boc.[1][2]
Therefore, direct Boc protection of (R)-2-methylpiperazine yields (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4). [1][2]
Experimental Workflow: Regioselective Synthesis
Step-by-Step Protocol:
-
Dissolution: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM at 0°C.
-
Controlled Addition: Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 60 minutes. Crucial: Limiting Boc₂O to <1.0 eq prevents the formation of the bis-Boc byproduct.[1][2]
-
Kinetic Selection: Maintain temperature at 0–5°C. Higher temperatures increase the energy available for the hindered N1 to react, degrading regioselectivity.[1][2]
-
Workup: Wash with basic water (pH 10) to remove unreacted starting material (which is highly water-soluble).[1][2] The mono-Boc product partitions into the organic layer.[1][2]
-
Purification: If necessary, purify via silica gel chromatography (DCM/MeOH/NH₃).
Visualizing the Regiochemistry
Figure 1: Regioselective pathway dictated by steric hindrance. The unhindered nitrogen reacts to form the target CAS 163765-44-4.[1][2]
Part 3: Analytical Characterization (Self-Validating Systems)
Trusting the label is insufficient in chiral synthesis.[1][2] You must validate two parameters: Regioisomer Identity (Is the Boc at N1 or N4?) and Enantiomeric Excess (Is it R or S?).[1][2]
NMR Regioisomer Distinction
The position of the methyl doublet and the integration of protons adjacent to the Boc group are diagnostic.[1][2]
-
Target (1-Boc-3-methyl): The methine proton (CH-CH3) is adjacent to the secondary amine (NH).[1][2] It will appear upfield (~2.6–2.8 ppm) compared to if it were next to the carbamate.[1][2]
-
Impurity (1-Boc-2-methyl): The methine proton is adjacent to the Boc-nitrogen.[1][2] It shifts downfield (~3.8–4.2 ppm) due to the electron-withdrawing effect of the carbonyl.[1][2]
Chiral HPLC Method
Standard C18 columns cannot separate enantiomers.[1][2] Use a polysaccharide-based CSP (Chiral Stationary Phase).[1][2]
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is mandatory to sharpen the peak of the secondary amine.[2]
-
Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization with benzyl chloride for easier detection).[1][2]
Part 4: Medicinal Chemistry Applications
(R)-1-Boc-3-methylpiperazine is not just a linker; it is a "conformation-biasing" element.[1][2]
-
Conformational Restriction: The C3-methyl group forces the piperazine ring into a specific chair conformation, locking the vectors of the N1 and N4 substituents.[1][2] This reduces the entropic penalty upon binding to a protein target (e.g., KRAS G12C or PI3K).[1][2]
-
Solubility Enhancement: The methyl group disrupts crystal packing relative to the unsubstituted piperazine, often improving the solubility of the final drug candidate.[1][2]
-
Metabolic Stability: Substitution at the carbon alpha to the nitrogen can block metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.[1][2]
Application Workflow: KRAS Inhibitor Synthesis
Figure 2: Typical workflow integrating the scaffold into covalent inhibitors.
Part 5: Handling & Stability
-
Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow oxidation or carbamate hydrolysis.[1][2]
-
Hygroscopicity: The compound is moderately hygroscopic.[1][2] Store under nitrogen or argon.[1][2]
-
Handling: If the compound has solidified (mp ~40°C), gently warm the container to 50°C in a water bath to melt before dispensing by volume. This is more accurate than scraping waxy solids.[1][2]
References
-
PubChem. (2025).[1][2] Compound Summary: (R)-1-Boc-3-methylpiperazine (CID 2756811).[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Santa Cruz Biotechnology. (2024).[1][2] (R)-1-Boc-3-methylpiperazine Datasheet (CAS 163765-44-4).[1][2][3][4][6]Link[1][2]
-
ChemicalBook. (2024).[1][2][10] Synthesis and Applications of 1-Boc-Piperazine Derivatives.[1][2][7][10]Link[1][2]
-
Biosynth. (2024).[1][2][10] Technical Data: (S)-1-Boc-3-methylpiperazine (Enantiomer Comparison).Link[1][2]
-
MedChemExpress. (2024).[1][2] Product Information: (R)-1-Boc-3-methylpiperazine.[1][2][3][4][5][6]Link[1][2]
Sources
- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. 163765-44-4|(R)-1-Boc-3-Methylpiperazine|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-1-Boc-3-methylpiperazine 97 163765-44-4 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. biosynth.com [biosynth.com]
- 9. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
